7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a chloro group at position 7, a hydroxy group at position 4, and a carboxamide group at position 3. The compound also contains a triazolo[4,3-a]pyridine moiety attached via a propyl linker to the nitrogen atom of the carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chloro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while hydroxylation can be performed using hydroxylamine.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as 3-aminopropyl-[1,2,4]triazolo[4,3-a]pyridine, under suitable conditions.
Final Coupling: The final step involves coupling the triazolo[4,3-a]pyridine moiety to the quinoline core via a propyl linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, THF (tetrahydrofuran), and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. These interactions lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxyquinoline-3-carboxylic acid: A simpler analogue lacking the triazolo[4,3-a]pyridine moiety.
4-hydroxy-7-chloroquinoline-3-carboxamide: Similar structure but without the propyl linker and triazolo[4,3-a]pyridine moiety.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: Compounds with similar triazole and quinoline structures but different substitution patterns.
Uniqueness
7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide is unique due to its combination of a quinoline core with a triazolo[4,3-a]pyridine moiety, which imparts distinct biological activities and chemical reactivity. The presence of multiple functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C19H16ClN5O2 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
7-chloro-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN5O2/c20-12-6-7-13-15(10-12)22-11-14(18(13)26)19(27)21-8-3-5-17-24-23-16-4-1-2-9-25(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,27)(H,22,26) |
InChI Key |
YSMVJJARQYMHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.